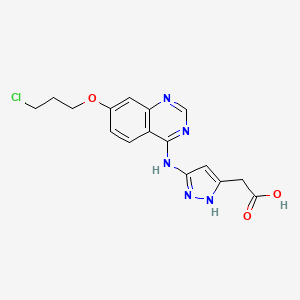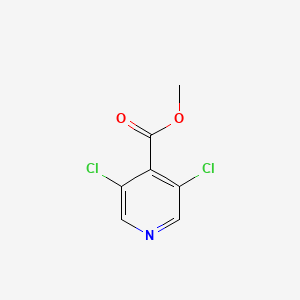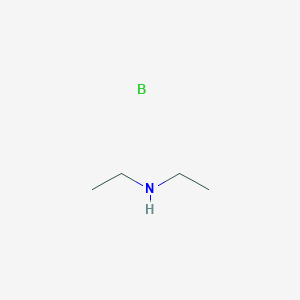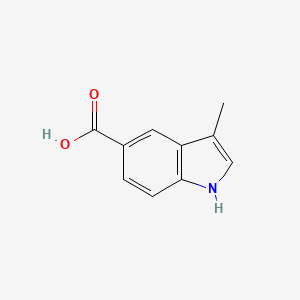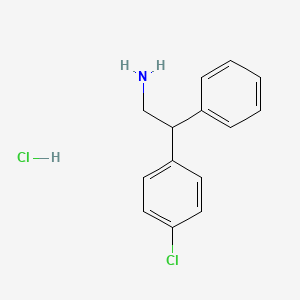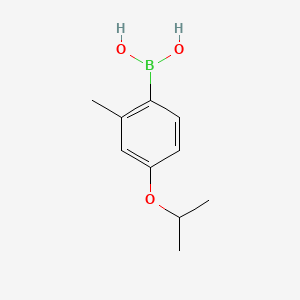
4-异丙氧基-2-甲基苯基硼酸
描述
4-Isopropoxy-2-methylphenylboronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid, featuring an isopropoxy group and a methyl group on the benzene ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
科学研究应用
Chemistry: 4-Isopropoxy-2-methylphenylboronic acid is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Its ability to form carbon-carbon bonds makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its boronic acid moiety can form reversible covalent bonds with diols, making it useful in the study of glycoproteins and glycolipids.
Medicine: . Its ability to form stable complexes with biomolecules makes it a useful tool in drug discovery and development.
Industry: In the chemical industry, 4-isopropoxy-2-methylphenylboronic acid is used in the production of fine chemicals and advanced materials. Its versatility in cross-coupling reactions allows for the efficient synthesis of a wide range of compounds.
作用机制
Target of Action
The primary target of the compound 4-Isopropoxy-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 4-Isopropoxy-2-methylphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The 4-Isopropoxy-2-methylphenylboronic acid affects the SM coupling reaction pathway . This pathway involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 4-Isopropoxy-2-methylphenylboronic acid is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of a wide range of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Isopropoxy-2-methylphenylboronic acid. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also important to ensure adequate ventilation and to remove all sources of ignition .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-2-methylphenylboronic acid typically involves the reaction of 2-methylphenol with isopropyl boronic acid under suitable conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: In an industrial setting, the production of 4-isopropoxy-2-methylphenylboronic acid may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products.
化学反应分析
Types of Reactions: 4-Isopropoxy-2-methylphenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid derivative and an aryl halide in the presence of a palladium catalyst.
Common Reagents and Conditions: The Suzuki-Miyaura coupling typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a solvent (e.g., water or toluene). The reaction is performed under an inert atmosphere to prevent oxidation of the boronic acid.
Major Products Formed: The major product of the Suzuki-Miyaura coupling using 4-isopropoxy-2-methylphenylboronic acid is the corresponding biaryl compound, which can be further functionalized for various applications.
相似化合物的比较
Phenylboronic acid
2-Methylphenylboronic acid
4-Methoxyphenylboronic acid
4-Ethoxyphenylboronic acid
Uniqueness: 4-Isopropoxy-2-methylphenylboronic acid is unique due to its isopropoxy group, which provides steric hindrance and influences the reactivity of the boronic acid moiety. This makes it particularly useful in cross-coupling reactions where selectivity and control over the reaction conditions are critical.
属性
IUPAC Name |
(2-methyl-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)14-9-4-5-10(11(12)13)8(3)6-9/h4-7,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBXBUNQDNBWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584713 | |
| Record name | {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-21-5 | |
| Record name | {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


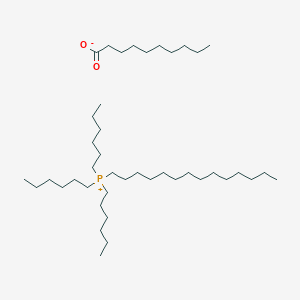
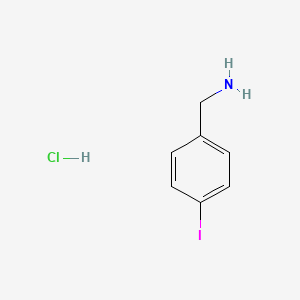
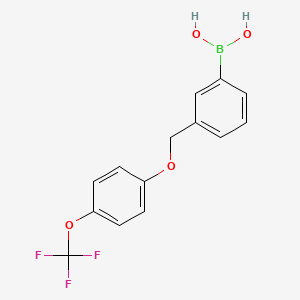
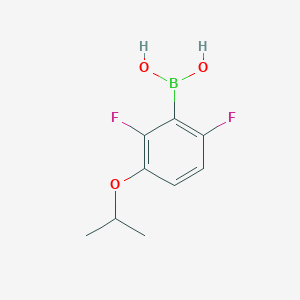
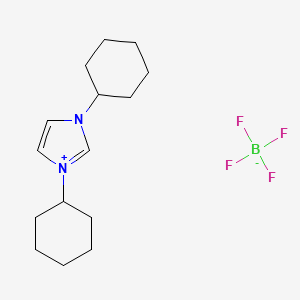
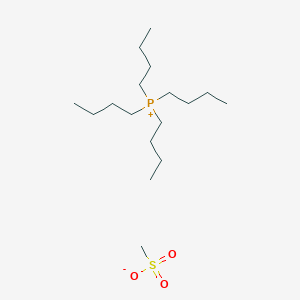
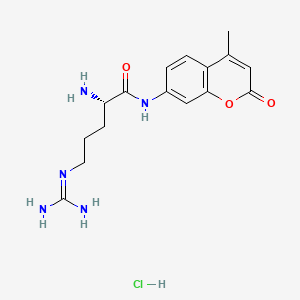
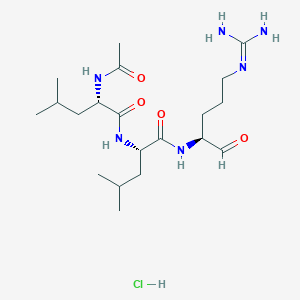
![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)
